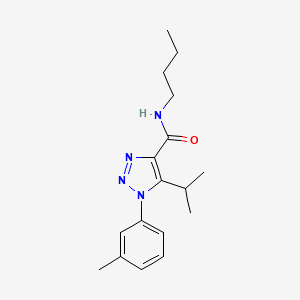
N-butyl-5-isopropyl-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-butyl-5-isopropyl-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide, also known as BITC, is a chemical compound that has generated significant interest in the scientific community due to its potential applications in various fields. BITC is a triazole-based compound that is synthesized through a multi-step process.
Scientific Research Applications
Structural Analysis and Molecular Interactions
The study by Kaur et al. (2013) on Amicarbazone, a structurally related compound, provides insights into the crystal packing and molecular interactions of such compounds. It highlights how intramolecular hydrogen bonding influences the coplanarity of the triazole ring and the carboxamide group, affecting the compound's stability and reactivity (Kaur et al., 2013).
Synthetic Applications and Chemical Reactivity
Research by Nein et al. (2016) demonstrates the synthetic versatility of triazole derivatives, showing how isomeric triazoles can be transformed through rearrangement and alkylation reactions. This work sheds light on the chemical reactivity of triazole compounds, which can be leveraged in designing new synthetic pathways for various organic compounds (Nein et al., 2016).
Potential Pharmacological Frameworks
Although excluding direct applications in drug use and side effects, the structural motifs of triazole derivatives, such as those studied by Srivastava et al. (1977), suggest their utility in crafting frameworks for pharmacological agents. The research indicates that modifications to the triazole core can lead to compounds with significant biological activities, laying a foundation for future drug development that harnesses the unique properties of triazole derivatives (Srivastava et al., 1977).
Properties
IUPAC Name |
N-butyl-1-(3-methylphenyl)-5-propan-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-5-6-10-18-17(22)15-16(12(2)3)21(20-19-15)14-9-7-8-13(4)11-14/h7-9,11-12H,5-6,10H2,1-4H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWOGCLVNDZPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(N=N1)C2=CC=CC(=C2)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
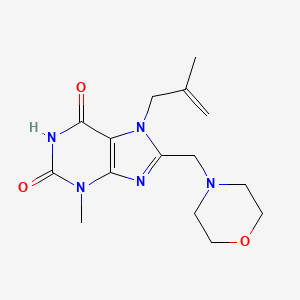
![1-(4-chlorophenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2935584.png)

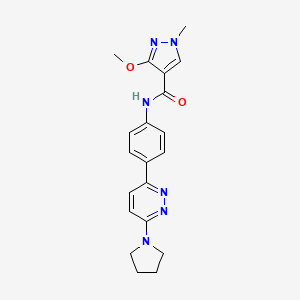
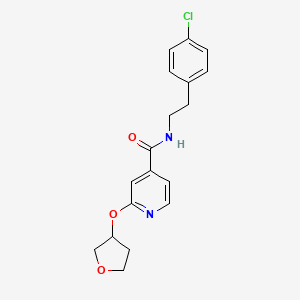

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methylbutyl)benzamide](/img/no-structure.png)

![3-(pyridin-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide](/img/structure/B2935600.png)
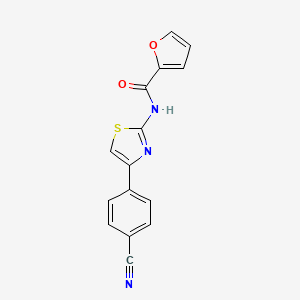

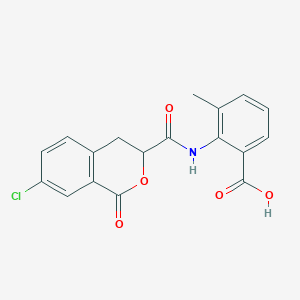
![2-oxo-N-[3-[(2-oxochromene-3-carbonyl)amino]phenyl]chromene-3-carboxamide](/img/structure/B2935604.png)
![Ethyl 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2935605.png)
